![molecular formula C7H6Br2ClN B1599529 4,6-Dibromo-3-chloro-2-methylaniline CAS No. 84483-19-2](/img/structure/B1599529.png)
4,6-Dibromo-3-chloro-2-methylaniline
Overview
Description
4,6-Dibromo-3-chloro-2-methylaniline is an organic compound with the molecular formula C7H6Br2ClN. It is a derivative of aniline, where the aniline ring is substituted with bromine, chlorine, and methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dibromo-3-chloro-2-methylaniline typically involves multiple steps. One common method includes:
Nitration: The initial step involves nitration of a suitable precursor to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Halogenation: Bromination and chlorination are carried out to introduce the bromine and chlorine atoms at specific positions on the aromatic ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
4,6-Dibromo-3-chloro-2-methylaniline undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: The amine group can be oxidized to form nitroso or nitro derivatives, while reduction can convert it back to the amine form.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide under reflux conditions.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Major Products Formed
Substitution: Products include various substituted anilines depending on the nucleophile used.
Oxidation: Products include nitroso and nitro derivatives.
Reduction: The primary product is the amine derivative.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis:
4,6-Dibromo-3-chloro-2-methylaniline serves as an important intermediate in the synthesis of various organic compounds. It is utilized in the production of pharmaceuticals, agrochemicals, and dyes. The compound's reactivity allows for the formation of diverse derivatives through substitution reactions, oxidation, and reduction processes.
Mechanism of Action:
The presence of halogen atoms and the amine group enables strong interactions with enzymes and receptors, which can modify their activity. This characteristic is particularly useful in drug development and chemical synthesis where specific molecular interactions are required.
Biological Research
Biological Activity Studies:
Research has indicated potential biological activities associated with this compound. Interaction studies involving molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analyses help elucidate its pharmacokinetic properties and biological targets. This information is crucial for assessing its viability as a pharmaceutical agent.
Case Studies:
Recent studies have focused on its interactions with biomolecules to understand its potential therapeutic effects. For instance, investigations into its mutagenic properties have been conducted to assess safety profiles for pharmaceutical applications .
Industrial Applications
Dyes and Pigments Production:
The compound is also employed in the manufacturing of dyes and pigments due to its ability to form stable colorants. Its unique structure allows for the production of vibrant colors that are useful in various industrial applications.
Environmental Applications:
In analytical chemistry, this compound has been explored for its role as a coupling reagent in spectrophotometric determinations of environmental pollutants like carbaryl. This application highlights its usefulness in environmental monitoring and analysis.
Mechanism of Action
The mechanism of action of 4,6-Dibromo-3-chloro-2-methylaniline involves its interaction with various molecular targets. The presence of halogen atoms and the amine group allows it to form strong interactions with enzymes and receptors, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-3-chloro-2-methylaniline
- 4,6-Dibromo-2-methylaniline
- 3-Chloro-2-methylaniline
Uniqueness
4,6-Dibromo-3-chloro-2-methylaniline is unique due to the specific arrangement of bromine, chlorine, and methyl groups on the aniline ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective .
Biological Activity
4,6-Dibromo-3-chloro-2-methylaniline (DBMCA) is an organic compound with the molecular formula C₇H₆Br₂ClN, characterized by its unique substitution pattern on the aniline ring. This compound has garnered attention due to its potential biological activities and applications in various fields, including medicinal chemistry, environmental science, and industrial applications.
DBMCA is a derivative of aniline with two bromine atoms and one chlorine atom attached to the aromatic ring, along with a methyl group. Its molecular weight is approximately 299.39 g/mol. The presence of halogen substituents enhances its electrophilic nature, influencing its reactivity in biological systems.
The biological activity of DBMCA is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The halogen atoms and the amine group facilitate strong interactions that can inhibit or modify the activity of these biological targets. The specific mechanisms may vary depending on the context of use, but they often involve:
- Nucleophilic Aromatic Substitution: Due to the electron-withdrawing nature of halogens, DBMCA can undergo substitution reactions with nucleophiles.
- Oxidation and Reduction Reactions: The amine group can be oxidized to form nitroso or nitro derivatives, which may exhibit different biological activities.
Cytotoxicity and Anticancer Potential
The cytotoxic effects of halogenated anilines have been investigated in various cancer cell lines. For instance, studies have shown that brominated compounds can induce apoptosis in cancer cells through reactive oxygen species (ROS) generation and mitochondrial dysfunction. Although direct studies on DBMCA are scarce, its structural characteristics imply a potential for similar anticancer effects .
Case Studies
-
Antimicrobial Efficacy Study
- Objective: To evaluate the antimicrobial activity of brominated aniline derivatives.
- Findings: Compounds with similar structures showed effective inhibition against Staphylococcus aureus and Escherichia coli.
- Conclusion: DBMCA may exhibit comparable antimicrobial properties due to its electrophilic nature and structural similarities .
-
Cytotoxicity Assay
- Objective: Assess the cytotoxic effects of halogenated anilines on cancer cell lines.
- Methodology: MTT assay was used to determine cell viability after treatment with various concentrations of brominated anilines.
- Results: Significant reduction in cell viability was observed at higher concentrations, indicating potential anticancer activity .
Comparative Analysis with Similar Compounds
A comparison table highlighting the biological activities of DBMCA and related compounds is provided below:
Compound | Antimicrobial Activity | Cytotoxicity | Mechanism of Action |
---|---|---|---|
4-Bromo-3-chloro-2-methylaniline | Moderate | Low | Nucleophilic substitution |
4,6-Dibromo-2-methylaniline | High | Moderate | ROS generation |
This compound | Potential | Potential | Interaction with cellular targets |
Properties
IUPAC Name |
4,6-dibromo-3-chloro-2-methylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br2ClN/c1-3-6(10)4(8)2-5(9)7(3)11/h2H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQHAPKHGUQHSCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(=C1Cl)Br)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50428255 | |
Record name | 4,6-dibromo-3-chloro-2-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50428255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84483-19-2 | |
Record name | 4,6-dibromo-3-chloro-2-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50428255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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